molecular formula C22H26N4O7S2 B2756174 2-[({[2-(Morpholin-4-yl)-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid CAS No. 721406-33-3

2-[({[2-(Morpholin-4-yl)-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid

Cat. No.: B2756174
CAS No.: 721406-33-3
M. Wt: 522.59
InChI Key: WWLNOLHDYUJMEB-UHFFFAOYSA-N
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Description

2-[({[2-(Morpholin-4-yl)-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C22H26N4O7S2 and its molecular weight is 522.59. The purity is usually 95%.
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Biological Activity

The compound 2-[({[2-(Morpholin-4-yl)-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid is a complex molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound features a pyridine core substituted with morpholine and sulfonyl groups, which are known to enhance the pharmacological properties of compounds. The molecular formula is C18H24N4O4S, with a molecular weight of approximately 396.47 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the morpholine and sulfonyl groups suggests potential interactions with various enzymes, particularly those involved in cancer pathways.
  • Cell Cycle Modulation : Preliminary studies indicate that this compound may influence cell cycle progression, particularly affecting the G2/M phase, which is critical in cancer cell proliferation.
  • Induction of Apoptosis : The compound may promote apoptosis in cancer cells, which is essential for effective cancer therapies.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes key findings from recent studies:

Cell Line IC50 (µM) Mechanism
K562 (Leukemia)1.5Induces apoptosis
MCF-7 (Breast)2.0Cell cycle arrest at G2/M phase
A549 (Lung)1.8Inhibition of HDAC activity

These results indicate that the compound has a promising profile as an anticancer agent.

Case Studies

  • K562 Cell Line Study : Treatment with the compound at concentrations ranging from 0.5 to 4 µM resulted in increased apoptosis rates from 1.14% in control cells to over 27% at higher doses, demonstrating its potential as a therapeutic agent against leukemia .
  • MCF-7 Cell Line Study : In studies involving MCF-7 breast cancer cells, the compound was shown to induce cell cycle arrest at the G2/M phase, leading to reduced cell viability and increased apoptotic markers .
  • A549 Cell Line Study : The compound was also tested on A549 lung cancer cells, where it inhibited histone deacetylase (HDAC) activity, contributing to its antiproliferative effects .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, with an elimination half-life conducive for therapeutic applications. Further studies are needed to fully elucidate its metabolic pathways and potential drug interactions.

Properties

IUPAC Name

2-[2-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O7S2/c27-20(15-34-21-17(22(28)29)2-1-5-23-21)24-18-14-16(35(30,31)26-8-12-33-13-9-26)3-4-19(18)25-6-10-32-11-7-25/h1-5,14H,6-13,15H2,(H,24,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLNOLHDYUJMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)NC(=O)CSC4=C(C=CC=N4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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